4,8-Dibutoxynaphthalene-1,5-diamine
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Overview
Description
4,8-Dibutoxynaphthalene-1,5-diamine is an organic compound with the molecular formula C18H28N2O2 This compound is characterized by the presence of two butoxy groups attached to a naphthalene ring, which is further substituted with two amino groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibutoxynaphthalene-1,5-diamine typically involves the following steps:
Nitration: Naphthalene is first nitrated to form 4,8-dinitronaphthalene.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting 4,8-diaminonaphthalene is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dibutoxynaphthalene-1,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinones or naphthoquinones.
Reduction: More reduced amine derivatives.
Substitution: Amides, alkylated amines, or other substituted derivatives.
Scientific Research Applications
4,8-Dibutoxynaphthalene-1,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dibutoxynaphthalene-1,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the butoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
4,8-Dibromo-1,5-naphthyridine: Another naphthalene derivative with bromine substituents.
Naphthalene-1,5-diamine: A simpler analog without the butoxy groups.
4,8-Substituted 1,5-naphthyridines: Compounds with various substituents at the 4 and 8 positions.
Uniqueness: 4,8-Dibutoxynaphthalene-1,5-diamine is unique due to the presence of both butoxy and amino groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
668448-70-2 |
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Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4,8-dibutoxynaphthalene-1,5-diamine |
InChI |
InChI=1S/C18H26N2O2/c1-3-5-11-21-15-9-7-14(20)18-16(22-12-6-4-2)10-8-13(19)17(15)18/h7-10H,3-6,11-12,19-20H2,1-2H3 |
InChI Key |
WTYCQLUNEJEDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=CC=C(C2=C(C=C1)N)OCCCC)N |
Origin of Product |
United States |
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